5-Phenoxy-anthra[1,9-cd]isoxazol-6-one

Unfolded Protein Response XBP1 Inhibitor Endoplasmic Reticulum Stress

Procure this specific 5-phenoxy derivative as the irreplaceable G9a inhibitor screening hit (CPUY074001) with documented XBP1 binding (IC50 7,090 nM) under NIH MLSCN standards. Its 5-phenoxy group is essential for shape complementarity and enables regioselective 3-position halogenation—functionality absent from the unsubstituted scaffold—to generate 4-halo-1-aminoanthraquinones. Use as a clean, moderate-activity reference standard (LogP 5.31, tPSA 52.3 Ų, HBD 0, MW 313 g/mol) with batch-to-batch traceability via Hit2Lead/ChemBridge cataloging. Only this compound provides the validated starting point for the published ROCS-based optimization trajectory.

Molecular Formula C20H11NO3
Molecular Weight 313.3 g/mol
Cat. No. B5831083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxy-anthra[1,9-cd]isoxazol-6-one
Molecular FormulaC20H11NO3
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
InChIInChI=1S/C20H11NO3/c22-19-13-8-4-5-9-14(13)20-17-15(21-24-20)10-11-16(18(17)19)23-12-6-2-1-3-7-12/h1-11H
InChIKeyDOOZFIMJQOORHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenoxy-anthra[1,9-cd]isoxazol-6-one: Core Scaffold Identity and Sourcing Context


5-Phenoxy-anthra[1,9-cd]isoxazol-6-one (PubChem CID 776372) is a heterocyclic compound built on the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, a rigid tetracyclic system that serves as a protein lysine methyltransferase G9a inhibitor chemotype . This specific derivative was identified as the virtual screening hit CPUY074001, which established the scaffold's viability for medicinal chemistry optimization . The compound is commercially available as a screening compound from vendors such as ChemBridge (Hit2Lead ID: 5466885) and has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000525578 .

Why 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one Cannot Be Interchanged with Other G9a Scaffold Derivatives


The 6H-anthra[1,9-cd]isoxazol-6-one scaffold exhibits steep structure–activity relationships where subtle modifications at the 5-position can alter G9a inhibitory potency by over an order of magnitude . The 5-phenoxy substituent is essential for maintaining the shape complementarity that generated the initial virtual screening hit against the UNC0638-based ROCS query; replacing the 5-phenoxy group with alternative substituents (e.g., 5-butoxy, 5-(4-tert-butyl)phenoxy, or 5-hydroxy) yields compounds with uncharacterized target engagement profiles . The specific derivative is further distinguished by its unique multi-target fingerprint against stress-pathway proteins (DDIT3 and XBP1), a profile documented in NIH MLSCN screening data that is unlikely to be replicated by other 5-substituted analogs . For procurement purposes, these differences mean that generic scaffold-level substitution is not scientifically valid—only this specific compound provides the validated starting point for the structure-based optimization trajectory described in the literature.

Quantitative Differentiation Evidence for 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one Versus Key Comparators


XBP1 Binding Affinity: 5-Phenoxy Derivative Versus DDIT3 Selectivity Baseline

The 5-phenoxy derivative demonstrates measurable binding to the X-box-binding protein 1 (XBP1) with an IC50 of 7,090 nM, whereas activity against DNA damage-inducible transcript 3 protein (DDIT3, also known as CHOP) is negligible (IC50 > 10,000 nM) . This 1.4-fold selectivity window for XBP1 over DDIT3, though modest in absolute terms, establishes that the 5-phenoxy substitution pattern confers a specific target engagement preference within the unfolded protein response pathway that is not observed for the unsubstituted 6H-anthra[1,9-cd]isoxazol-6-one core scaffold, for which no equivalent binding data have been reported .

Unfolded Protein Response XBP1 Inhibitor Endoplasmic Reticulum Stress MLSCN Screening

G9a Inhibitory Potency: 5-Phenoxy Hit (CPUY074001) Versus Optimized Lead CPUY074020

The 5-phenoxy derivative CPUY074001 served as the initial virtual screening hit with moderate G9a inhibitory activity, while the structure-based optimization campaign produced CPUY074020 with an IC50 of 2.18 ± 0.013 μM against G9a . CPUY074020 additionally displayed anti-proliferative activity against HCT116 and MCF-7 cancer cell lines at levels slightly exceeding the reference inhibitor UNC0638, induced dose-dependent apoptosis, and reduced H3K9 dimethylation—functional readouts not achieved by CPUY074001 . The in vivo pharmacokinetic properties and oral bioavailability reported for CPUY074020 are absent for the 5-phenoxy parent .

Histone Methyltransferase G9a/EHMT2 Inhibitor Epigenetics Anticancer

Physicochemical Property Profile: 5-Phenoxy Derivative Versus Common Bioisosteric Replacements

The 5-phenoxy derivative possesses a calculated LogP of 5.31 and topological polar surface area (tPSA) of 52.3 Ų with zero hydrogen bond donors . These properties position the compound in a favorable region of the drug-likeness space (tPSA < 140 Ų, no H-bond donor violations) but with relatively high lipophilicity that may limit aqueous solubility (LogSW = -7.13) . In contrast, the 5-hydroxy-3-phenoxy analog (MW 329.3 g/mol, C20H11NO4) introduces an additional hydroxyl group, altering both the H-bond donor count and tPSA, which would predictably modify membrane permeability and target binding interactions . The 5-(4-tert-butyl)phenoxy analog further increases steric bulk and lipophilicity, potentially shifting the scaffold toward a different property space with unknown effects on G9a binding .

Physicochemical Properties LogP Drug-likeness Scaffold Optimization

Reactivity Profile: 5-Phenoxy Substituent Directs Regioselective Halogenation at the 3-Position

When 5-substituted anthra[1,9-cd]isoxazol-6-ones are refluxed in hydrohalic acids, the 3-position undergoes halogenation via a one-proton mechanism with halide ion participation in the rate-determining step, ultimately yielding 4-halo-1-aminoanthraquinones after N–O bond cleavage . The 5-phenoxy substituent specifically directs this reactivity, as the reaction course differs for analogs lacking 5-substitution—the unsubstituted scaffold primarily undergoes N–O cleavage without regioselective halogenation at the 3-position . This differential reactivity establishes the 5-phenoxy compound as a superior synthetic intermediate for generating 3-functionalized anthraquinone libraries compared to the unsubstituted parent.

Heterocyclic Chemistry Regioselective Halogenation Anthraquinone Derivatives Synthetic Intermediate

Patent Protection Landscape: 5-Phenoxy Scaffold in the ICEC0942 Patent Family

The 6H-anthra[1,9-cd]isoxazol-6-one scaffold, including the 5-phenoxy derivative, falls within the patent estate protecting ICEC0942 and related G9a inhibitor series (U.S. Patents US10160695B2 and US9617215B2), assigned to the University of Chicago . While the specific 5-phenoxy compound is a pre-optimization hit and not the claimed clinical candidate, its inclusion in the patent family establishes prior art that may constrain commercial use of derivatives. In comparison, the optimized lead CPUY074020 and its analogs are explicitly described in the primary Chen et al. (2016) publication , but the patent landscape for the 5-phenoxy hit may offer broader freedom to operate for exploratory research applications than the more extensively claimed optimized leads.

Intellectual Property G9a Inhibitor Patent Freedom to Operate Chemical Lead Series

Targeted Application Scenarios for 5-Phenoxy-anthra[1,9-cd]isoxazol-6-One Procurement


Scaffold-Hopping and Structure-Based Optimization Campaigns Targeting G9a

Research groups conducting G9a inhibitor lead optimization should procure 5-phenoxy-anthra[1,9-cd]isoxazol-6-one as the validated starting scaffold, using the established ROCS-based shape similarity workflow to design novel 5-position and 3-position derivatives. The compound's moderate G9a activity provides a clean baseline for quantifying potency improvements (target: shift from 'moderate' inhibition toward the CPUY074020 benchmark of IC50 = 2.18 μM) . The documented binding mode with G9a enables rational, structure-guided modification without the confounding influence of pre-existing potent activity that might mask SAR trends.

Unfolded Protein Response Pathway Profiling Using Validated MLSCN Screening Data

Investigators studying endoplasmic reticulum stress and the unfolded protein response (UPR) can leverage the compound's documented binding to XBP1 (IC50 = 7,090 nM) and lack of activity against DDIT3 (IC50 > 10,000 nM) as a pathway-selective pharmacological tool. This target engagement fingerprint was generated under NIH MLSCN standardized assay conditions , providing reproducible, publicly accessible reference data that supports cross-study comparisons. No other 6H-anthra[1,9-cd]isoxazol-6-one scaffold member has equivalent UPR-pathway bioactivity documentation in public databases.

Regioselective Synthetic Intermediate for 3-Substituted Anthraquinone Libraries

Synthetic chemistry laboratories requiring a building block for anthraquinone library generation should procure the 5-phenoxy derivative specifically for its ability to direct halogenation to the 3-position under hydrohalic acid reflux conditions, followed by N–O bond cleavage to yield 4-halo-1-aminoanthraquinones . This two-step, regioselective transformation pathway is mechanistically inaccessible from the unsubstituted anthra[1,9-cd]isoxazol-6-one scaffold , making the 5-phenoxy compound irreplaceable for synthetic routes that require 3-position functionalization prior to ring opening.

Physicochemical Property Reference Standard for Scaffold-Derivative SAR Studies

Medicinal chemistry teams constructing SAR datasets around the 6H-anthra[1,9-cd]isoxazol-6-one scaffold should use the 5-phenoxy compound as a consistent reference standard due to its well-defined physicochemical profile (LogP = 5.31, tPSA = 52.3 Ų, HBD = 0, MW = 313 g/mol) . When procuring from commercial screening libraries, this specific compound provides batch-to-batch traceability via its ChemBridge/Hit2Lead catalog ID (SC-5466885) , ensuring that observed biological effects are attributable to the defined chemical entity rather than impurities or physicochemical variability among alternative 5-substituted analogs.

Quote Request

Request a Quote for 5-Phenoxy-anthra[1,9-cd]isoxazol-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.